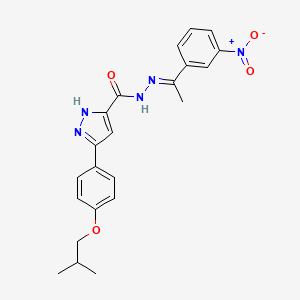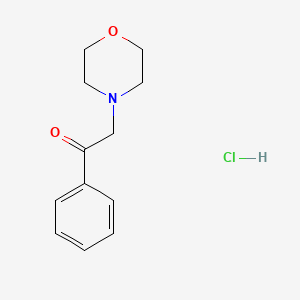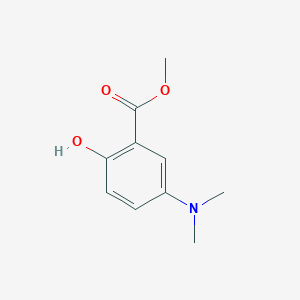![molecular formula C22H20Cl3N3OS B12006399 2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that features a naphthalene ring, a trichloroethyl group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Trichloroethyl Group: This can be achieved through halogenation reactions, where trichloroacetyl chloride might be used.
Formation of the Thiourea Moiety: This step involves the reaction of an amine with isothiocyanate to form the thiourea group.
Final Coupling: The final step would involve coupling the naphthalene derivative with the trichloroethyl-thiourea intermediate under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the thiourea moiety.
Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce less chlorinated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Biochemical Research: Used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: As a monomer or additive in the synthesis of specialized polymers.
作用機序
The mechanism of action of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The trichloroethyl group could be involved in covalent binding to target proteins, while the thiourea moiety might interact with metal ions or other biomolecules.
類似化合物との比較
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthylamine or 2-naphthol.
Thiourea Derivatives: Compounds like phenylthiourea or ethylthiourea.
Trichloroethyl Compounds: Compounds like trichloroacetic acid or trichloroethanol.
Uniqueness
The uniqueness of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of functional groups, which can impart unique chemical and biological properties
特性
分子式 |
C22H20Cl3N3OS |
|---|---|
分子量 |
480.8 g/mol |
IUPAC名 |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C22H20Cl3N3OS/c1-14-9-11-17(12-10-14)26-21(30)28-20(22(23,24)25)27-19(29)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12,20H,13H2,1H3,(H,27,29)(H2,26,28,30) |
InChIキー |
FCGKYYPMEJTENP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)






![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)


